molecular formula C18H21N3O B5332658 6-BUTYL-2,5-DIMETHYL-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

6-BUTYL-2,5-DIMETHYL-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

Cat. No.: B5332658
M. Wt: 295.4 g/mol
InChI Key: RQDYGZVRQZFXDU-UHFFFAOYSA-N
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Description

6-Butyl-2,5-dimethyl-3-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a fused heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidin-7-one core. Its structure includes a butyl group at position 6, methyl groups at positions 2 and 5, and a phenyl substituent at position 2.

Properties

IUPAC Name

6-butyl-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-4-5-11-15-12(2)19-17-16(14-9-7-6-8-10-14)13(3)20-21(17)18(15)22/h6-10,20H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDYGZVRQZFXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BUTYL-2,5-DIMETHYL-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-2,5-dimethylpyrazole with butylamine and a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under reflux conditions to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-BUTYL-2,5-DIMETHYL-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-BUTYL-2,5-DIMETHYL-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BUTYL-2,5-DIMETHYL-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as cell division or signal transduction, which is particularly relevant in cancer treatment .

Comparison with Similar Compounds

(a) 6-(2-Hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

  • Key Features : A hydroxyethyl group at position 6 replaces the butyl substituent, increasing hydrophilicity. Methyl groups at positions 2 and 5 are retained.
  • This derivative is cataloged under multiple synonyms (e.g., AC1LS3FF, SCHEMBL5826857) and is commercially available for research .

(b) 6-(tert-Butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine

  • Key Features: A tert-butylsulfonyl group at position 6 and a thienyl group at position 3 differentiate this derivative. The core pyrimidinone is replaced with a pyrimidin-7-amine.
  • The thienyl substituent may confer distinct π-π stacking interactions. Its molecular formula (C₁₄H₁₆N₄O₂S₂) and molar mass (336.43 g/mol) suggest higher polarity compared to the target compound .

Comparison with Triazolo[1,5-a]pyrimidinone Derivatives

2-Amino-5-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

  • Key Features: Replaces the pyrazole ring with a triazole, altering the heterocyclic core. An amino group at position 2 and a methyl group at position 5 are present.
  • Implications : The triazole ring may enhance metabolic stability due to reduced susceptibility to oxidative degradation. Safety data indicate this compound is handled as a hazardous substance, requiring precautions during synthesis .

Comparative Data Table

Compound Name Core Structure Position 6 Substituent Position 3 Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound Pyrazolo[1,5-a]pyrimidinone Butyl Phenyl C₁₉H₂₂N₄O 322.41 (calculated) High lipophilicity; kinase inhibition (inferred)
6-(2-Hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidinone 2-Hydroxyethyl None C₁₀H₁₃N₃O₂ 207.23 Improved solubility; research chemical
6-(tert-Butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidinamine tert-Butylsulfonyl 2-Thienyl C₁₄H₁₆N₄O₂S₂ 336.43 Electron-withdrawing substituents; enzyme inhibition
2-Amino-5-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Triazolo[1,5-a]pyrimidinone None None C₆H₆N₆O 178.15 Metabolic stability; hazardous handling

Research Findings and Implications

Substituent Effects on Bioactivity : The butyl and phenyl groups in the target compound likely enhance membrane permeability due to increased lipophilicity, making it a candidate for targeting intracellular kinases. In contrast, hydroxyethyl or sulfonyl groups in analogs may prioritize solubility over permeability .

This highlights the importance of core heterocycle selection in drug design .

Safety Considerations: Derivatives like 2-amino-5-methyl-4H-triazolo[1,5-a]pyrimidin-7-one require stringent safety protocols, suggesting that substituent choices in the target compound may mitigate toxicity risks .

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